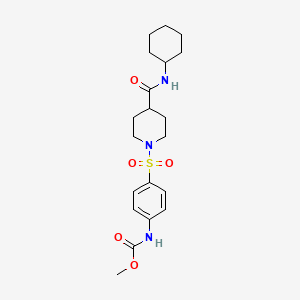
4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one, also known as 4-Bromo-2-cyclobutylmethylpyridazin-3(2H)-one, is an organic compound with a molecular formula of C7H9BrN2O. It is a member of the class of pyridazinones, which are heterocyclic compounds with a nitrogen-containing ring. 4-Bromo-2-cyclobutylmethylpyridazin-3(2H)-one has been the subject of several scientific studies due to its potential applications in various areas, such as drug synthesis and catalysis.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one and its derivatives are recognized as key intermediates in synthesizing diverse heterocyclic compounds. Notably, their utility extends to the creation of aroylacrylic acids, pyridazinones, and furanones derivatives, which are synthesized through reactions involving various nucleophilic agents and subsequent transformations. These synthesized heterocyclic compounds are often pursued for their potential medicinal properties, including antibacterial activities (El-Hashash et al., 2015).
Anticancer, Antiangiogenic, and Antioxidant Agents
In the realm of cancer research, pyridazinone derivatives have exhibited promising results. Some synthesized derivatives have shown inhibitory effects on various cancer cell lines and possess potential antiangiogenic properties, affecting cytokines involved in tumor progression. Moreover, these compounds have been evaluated for their antioxidant activities, indicating a broad spectrum of biological relevance (Kamble et al., 2015).
Synthesis of Heterocyclic Systems
The compound also plays a role in the synthesis of diverse heterocyclic systems. It has been utilized in reactions leading to the formation of imidazo[1,2-a]pyridines and other heterocyclic derivatives, which are crucial in the development of biologically active compounds (Linxiao Wang et al., 2016).
Synthetic Methodology and Chemical Properties
Copper-Catalyzed Dehydrogenation
In chemical synthesis, the dehydrogenation of C–C bonds to C=C bonds in pyridazinones has been efficiently achieved through copper-catalyzed aerobic processes. This methodology is compatible with various functional groups and has been applied in the synthesis of structurally diverse N-substituted pyridazinone compounds (Liang et al., 2013).
Fluorescence Properties
In the field of materials science, the fluorescence properties of pyridazin-3(2H)-one derivatives have been studied to estimate ground and excited state dipole moments. This research is crucial for understanding the solvatochromic behaviors and potential applications in photophysical and photochemical devices (Desai et al., 2016).
Propriétés
IUPAC Name |
4-bromo-2-(cyclobutylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-4-5-11-12(9(8)13)6-7-2-1-3-7/h4-5,7H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGRJSYROZMDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=O)C(=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

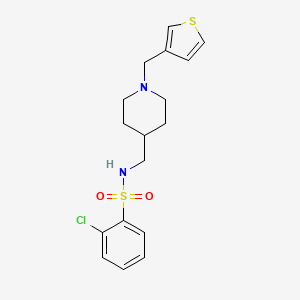
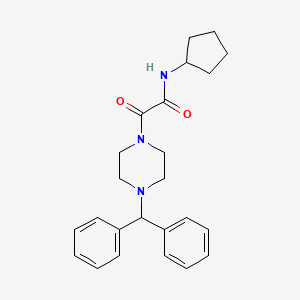

![2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2628710.png)
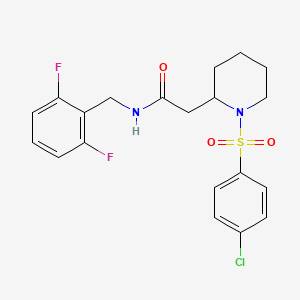
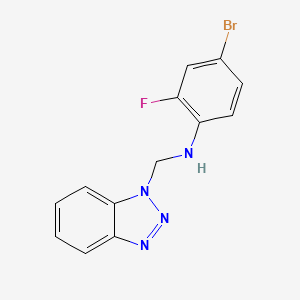

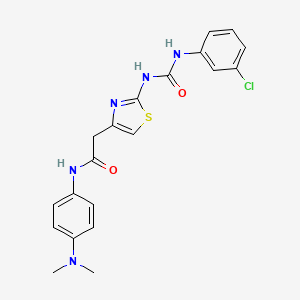
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)
![(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2628722.png)
![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)
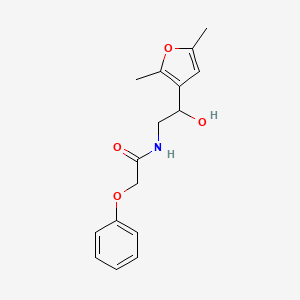
![3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2628727.png)
